molecular formula C12H15BF3KO B8134161 Potassium (1-benzyloxycyclobut-3-yl)methyltrifluoroborate

Potassium (1-benzyloxycyclobut-3-yl)methyltrifluoroborate

Cat. No.: B8134161
M. Wt: 282.15 g/mol
InChI Key: ANFYSGAGSNJJIV-UHFFFAOYSA-N
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Description

Potassium (1-benzyloxycyclobut-3-yl)methyltrifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity and stability. Organotrifluoroborates are known for their ability to participate in a variety of chemical transformations, making them valuable tools in synthetic organic chemistry. The potassium salt form of these compounds is particularly notable for its stability and ease of handling, which has led to its widespread use in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1-benzyloxycyclobut-3-yl)methyltrifluoroborate typically involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates. These intermediates are prepared via the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) . This method allows for the efficient and scalable production of the desired trifluoroborate salt.

Industrial Production Methods

In an industrial setting, the production of potassium organotrifluoroborates can be optimized using continuous-flow chemistry techniques. This approach enhances the efficiency and scalability of the synthesis process, allowing for the large-scale production of these compounds . The use of continuous-flow reactors ensures consistent reaction conditions and improved yields, making it a preferred method for industrial applications.

Comparison with Similar Compounds

Potassium (1-benzyloxycyclobut-3-yl)methyltrifluoroborate can be compared to other organotrifluoroborates, such as:

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity patterns compared to other organotrifluoroborates. The presence of the benzyloxycyclobutyl group provides additional steric and electronic effects, influencing the compound’s behavior in chemical reactions .

Properties

IUPAC Name

potassium;trifluoro-[(3-phenylmethoxycyclobutyl)methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3O.K/c14-13(15,16)8-11-6-12(7-11)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFYSGAGSNJJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CC(C1)OCC2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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